![molecular formula C7H4BCl2F3O2 B2605165 [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid CAS No. 2304546-23-2](/img/structure/B2605165.png)

[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

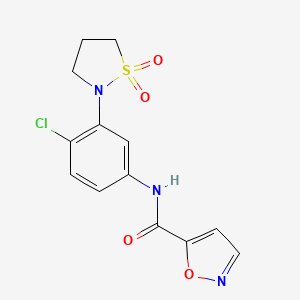

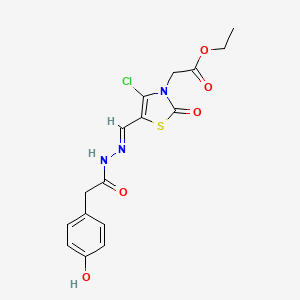

“[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2304546-23-2 . It has a molecular weight of 258.82 . The compound is solid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (3,5-dichloro-4-(trifluoromethyl)phenyl)boronic acid . The InChI code for this compound is 1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

The catalytic properties of boronic acids, including [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid derivatives, have been extensively studied. For example, tris[3,5-bis(trifluoromethyl)phenyl]borane is a potent catalyst for the metal-free hydroboration of imines, demonstrating high reactivity and selectivity under mild conditions without the need for additional Lewis base assistance (Qin Yin et al., 2017). Similarly, 2,4-Bis(trifluoromethyl)phenylboronic acid shows significant efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis (Ke Wang et al., 2018).

Protective Groups in Synthesis

2,6-Bis(trifluoromethyl)phenylboronic esters are used as protective groups for diols, showcasing stability under various conditions and allowing for deprotection under mild circumstances. This application extends to the synthesis of complex organic molecules, highlighting the utility of such boronic acids in synthetic chemistry (N. Shimada et al., 2018).

Green Chemistry and Catalysis

The synthesis and application of 3,5-Bis(perfluorodecyl)phenylboronic acid as a "green" catalyst for direct amide condensation reactions underline the environmental benefits of using boronic acids in catalysis. The strong electron-withdrawing effect of the perfluorodecyl group enhances the catalytic performance, offering an easily recyclable option for green chemistry practices (K. Ishihara et al., 2001).

Lewis Acidity and Frustrated Lewis Pairs

Studies on homo- and hetero-tri(aryl)boranes, incorporating elements like pentafluorophenyl and 3,5-bis(trifluoromethyl)phenyl groups, have provided insights into the design of Lewis acids for catalysis and the heterolytic cleavage of H2. These investigations reveal the importance of steric and electronic factors in modulating the reactivity and selectivity of boranes in frustrated Lewis pair chemistry (Robin Blagg et al., 2016).

Material Science and Sensor Technology

The utility of phenyl boronic acids extends into material science and sensor technology, where derivatives have been used to modify the optical properties of materials like carbon nanotubes. This application is crucial for developing sensitive and selective sensors for biomolecules, demonstrating the broad potential of boronic acids in advanced material applications (B. Mu et al., 2012).

Wirkmechanismus

Target of Action

The primary target of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action involve the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which allows for the creation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid acts as a formally nucleophilic organic group, which is transferred from boron to palladium during transmetalation .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound undergoes transmetalation, where it is transferred from boron to palladium .

Eigenschaften

IUPAC Name |

[3,5-dichloro-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODWCXYMSFVDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)

![2,6-dichloro-N-{1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2605091.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2605093.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2605097.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)

![4-bromo-N1-[2-(dimethylamino)ethyl]-N1-methylbenzene-1,2-diamine](/img/structure/B2605101.png)

![2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid](/img/structure/B2605103.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2605105.png)